(2,4-Dichloro-6-methoxyphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-6-methoxyphenyl)hydrazine is a chemical compound with the molecular formula C7H8Cl2N2O It is a hydrazine derivative characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-6-methoxyphenyl)hydrazine typically involves the reaction of 2,4-dichloro-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-6-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(2,4-Dichloro-6-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,4-Dichloro-6-methoxyphenyl)hydrazine exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 4-Methoxyphenyl hydrazine
- 3,4-Dichlorophenyl hydrazine
Uniqueness
(2,4-Dichloro-6-methoxyphenyl)hydrazine is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other hydrazine derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89792-76-7 |
---|---|
Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,4-dichloro-6-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3 |
InChI Key |
RSXGDQAKGGEHBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.